Increased Acidity (pKa) of the Ortho-Isomer
The ortho-substituted 2-(2-Bromophenyl)-2-methylpropanoic acid exhibits a higher predicted acidity compared to its para-substituted counterpart. This difference in pKa, a key parameter for solubility and ionization, is likely due to the steric and electronic influence of the bromine atom in close proximity to the carboxylic acid group [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.14 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-2-methylpropanoic acid: 3.39 (Calculated) |
| Quantified Difference | The target compound is predicted to be a weaker acid (higher pKa) by approximately 0.75 units compared to the para-isomer. |
| Conditions | Computational prediction vs. JChem calculation [1] |
Why This Matters
This pKa difference can affect the compound's solubility profile and degree of ionization at physiological pH, which are critical considerations in formulation and drug development studies.
- [1] Chembase. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid. Calculated Properties. View Source
